Product packaging for Bis(N-pantothenylamidoethyl) disulfide(Cat. No.:CAS No. 138148-35-3)

Bis(N-pantothenylamidoethyl) disulfide

Cat. No.: B155536
CAS No.: 138148-35-3
M. Wt: 554.7 g/mol
InChI Key: DJWYOLJPSHDSAL-UHFFFAOYSA-N
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Description

Bis(N-pantothenylamidoethyl) disulfide is the disulfide form of pantetheine (B1680023), meaning it consists of two pantetheine molecules linked by a sulfur-sulfur bond. wikipedia.orgoregonstate.edu This structure is central to its biological function and its role as a precursor to Coenzyme A. wikipedia.orgalzdiscovery.org Research into this compound is deeply rooted in the broader study of B vitamins and their essential roles in cellular function.

The journey to understanding this compound began with the discovery of its parent molecule, pantothenic acid.

1931-1933: Chemist Roger J. Williams first discovered pantothenic acid as a required acidic substance for the growth of yeast. karger.comwikipedia.orgnih.gov He named it from the Greek word 'pantothen,' meaning "from everywhere," due to its ubiquitous presence in food. karger.comwikipedia.org

1940: The synthesis of pantothenic acid was achieved by Karl Folkers and his colleagues at Merck and Company. karger.com

1946: German-American biochemist Fritz Lipmann discovered Coenzyme A (CoA) as an essential cofactor, a discovery for which he would later share the 1953 Nobel Prize in Physiology or Medicine. karger.comwikipedia.org

Post-1946: Subsequent research identified that pantetheine, the monomer of pantethine (B1678406), is a fragment of the CoA molecule. mdpi.com Pantethine itself was discovered by Gene Brown and identified as two molecules of pantetheine joined by a disulfide bridge. wikipedia.org This established the direct lineage from pantothenic acid to pantethine and its central role in CoA formation.

Table 1: Key Historical Discoveries Interactive table available in the digital version.

Year Discovery Researcher(s) Significance
1933 Discovery of Pantothenic Acid Roger J. Williams Identified a crucial growth factor for yeast, later known as Vitamin B5. karger.comwikipedia.org
1940 Synthesis of Pantothenic Acid Karl Folkers et al. Enabled further research and understanding of the vitamin's structure and function. karger.com
1946 Discovery of Coenzyme A (CoA) Fritz Lipmann Revealed a key active form of pantothenic acid and its importance in metabolism. karger.comwikipedia.org

| Post-1946 | Discovery of Pantethine | Gene Brown | Identified the dimeric, disulfide form of pantetheine as a direct precursor to CoA. wikipedia.org |

This compound's structure as a dimer is fundamental to its biological activity. It is composed of two molecules of pantothenic acid linked by cysteamine (B1669678) bridging groups, forming the disulfide bond. bionity.com This dimeric form is considered more biologically active than pantothenic acid itself. bionity.com

Its primary significance lies in its role as a precursor for Coenzyme A synthesis. bionity.comwikipedia.org When ingested or synthesized in the body, pantethine is broken down into two molecules of its monomer, pantetheine. wikipedia.orgpatsnap.com These pantetheine molecules can then be directly utilized in the CoA biosynthetic pathway. wikipedia.org This conversion makes pantethine a readily available source for maintaining the cellular pool of CoA, which is essential for numerous metabolic reactions. patsnap.comnih.gov

Coenzyme A is an essential cofactor for cellular metabolism in all living organisms, participating in over 100 different anabolic and catabolic reactions. nih.govresearchgate.net Pantothenic acid is the key precursor for the entire CoA biosynthetic pathway. nih.gov

The synthesis of CoA from pantothenic acid is a five-step enzymatic process. This compound, or pantethine, provides a crucial intermediate for this pathway. After being cleaved into two pantetheine molecules, it can enter the CoA synthesis sequence. mdpi.comwikipedia.org

The key steps involving pantetheine are:

Pantetheine is phosphorylated to form 4'-phosphopantetheine (B1211885). mdpi.com

This intermediate, 4'-phosphopantetheine, is then converted to dephospho-CoA. mdpi.com

Finally, dephospho-CoA is phosphorylated to yield the active Coenzyme A. mdpi.com

By providing pantetheine directly, pantethine can effectively fuel the CoA synthesis pathway. nih.gov This is particularly important as studies have shown that actively proliferating encephalitogenic T-cells, for example, display an altered CoA synthesis pathway, and providing pantethine can restore CoA levels and modulate immune responses. nih.gov Therefore, this compound is not merely a derivative but a key intermediate that sustains the production of one of the most vital coenzymes in biochemistry.

Table 2: Compound Names Mentioned in this Article

Compound Name Common Name/Synonym
This compound Pantethine
Pantothenic Acid Vitamin B5
Coenzyme A CoA
Pantetheine
Cysteamine
4'-phosphopantetheine PPanSH
β-alanine
Pantoic acid
Acetyl-CoA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42N4O8S2 B155536 Bis(N-pantothenylamidoethyl) disulfide CAS No. 138148-35-3

Properties

IUPAC Name

N-[3-[2-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWYOLJPSHDSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015707
Record name N,N'-{Disulfanediylbis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]}bis(2,4-dihydroxy-3,3-dimethylbutanamide) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16816-67-4, 138148-35-3
Record name pantethine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-{Disulfanediylbis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]}bis(2,4-dihydroxy-3,3-dimethylbutanamide) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research into Synthesis and Derivatization Strategies

Investigating Synthetic Routes for Bis(N-pantothenylamidoethyl) Disulfide

The formation of the disulfide bond in pantethine (B1678406) from two molecules of the thiol pantetheine (B1680023) is a central challenge in its chemical synthesis. Research has explored various methodologies to achieve this transformation efficiently and with high purity.

The most direct method for synthesizing this compound is through the oxidative coupling of two pantetheine molecules. This approach is often favored as it avoids the need for sulfhydryl protecting groups and can prevent the formation of sulfur oxidation byproducts. researchgate.net The oxidation of thiols to disulfides is a well-established transformation in organic chemistry, and numerous reagents have been developed to facilitate this process. While early syntheses focused on the condensation of precursors like D(-)-pantolactone with N-β-alanyl-2-mercaptoethylamine, modern approaches often utilize direct oxidation of the pantetheine thiol. rsc.org

A variety of oxidizing agents can be employed for this purpose, ranging from simple inorganic oxidants to more complex organic systems. The choice of reagent often depends on factors like substrate tolerance, reaction conditions, and desired yield.

Table 1: Examples of Reagent Classes for Oxidative Coupling of Thiols

Reagent Class Specific Examples General Applicability
Halogens Iodine (I₂) Mild and effective, often used in solution.
Peroxides Hydrogen Peroxide (H₂O₂) A "green" oxidant, can be used with catalysts.
Metal Ions Fe³⁺, Cu²⁺ Catalytic or stoichiometric use, effective in various solvents.
Sulfoxides Dimethyl Sulfoxide (DMSO) Often used under acidic conditions. nih.gov
Atmospheric Oxygen O₂ (Air) A cost-effective and environmentally friendly oxidant, often requires a catalyst.

Electrochemical methods offer an alternative, reagent-free approach to the oxidative coupling of thiols. nih.gov This technique involves the direct oxidation of thiol groups at the surface of an electrode to form a disulfide bond. The process is a two-electron, two-proton reaction that can be performed under controlled conditions, often in an undivided cell with simple electrodes like platinum or carbon. rsc.org

Key advantages of electrosynthesis include:

Mild Conditions: Reactions can often be carried out at room temperature.

High Purity: Avoids contamination from spent oxidizing reagents.

Controllability: The reaction rate can be controlled by adjusting the electric current.

While specific documentation on the electrochemical synthesis of this compound is not prominent, the general methodology is highly applicable to pantetheine. The process would involve dissolving pantetheine in a suitable electrolyte solution and applying a constant current to induce oxidation and dimerization into the disulfide product. google.com

Research continues to yield novel and more efficient methods for disulfide bond formation. One innovative strategy developed for the synthesis of highly pure this compound involves the use of crystalline ketal intermediates. google.com This patented method proceeds in several steps:

Ketal Formation: The 1,3-diol group within pantothenic acid is reacted to form a crystalline ketal derivative. This step protects the diol and provides a solid intermediate that can be easily purified by recrystallization.

Coupling: The pantothenic acid ketal is coupled with cystamine (B1669676) (the disulfide of cysteamine). This directly incorporates the desired disulfide bridge, forming a pantethine ketal.

Hydrolysis: The ketal protecting group is removed by mild aqueous acid hydrolysis to yield the final, highly pure this compound. google.com

More recently, high-yielding and selective prebiotic syntheses of pantetheine have been reported, which occur in water and utilize chemoselective multicomponent reactions. nih.govucl.ac.uk These findings represent a novel approach to forming the core structure from which the disulfide can then be generated.

Development and Characterization of Chemically Modified Derivatives

The synthesis of derivatives and analogs of this compound is crucial for probing its biological mechanisms, studying structure-activity relationships (SAR), and developing new chemical tools.

The synthesis of analogs allows researchers to understand which structural components of the molecule are essential for its biological activity. Early research into pantethine analogs involved systematic modifications to different parts of the molecule. rsc.org For instance, by condensing modified precursors with D(-)-pantolactone, researchers were able to create a series of analogs to test for growth-promoting or inhibitory properties. rsc.orgoregonstate.edu

Table 2: Examples of Early Pantethine Analog Modifications for SAR Studies

Modified Component Structural Change Precursor Used
Cysteamine (B1669678) Moiety Replacement of the thiol with a hydroxyl group. N-β-alanylethanolamine
β-Alanine Moiety Replacement with γ-aminobutyric acid. Di-(2-N-γ-aminobutyrylamidoethyl) disulfide
Pantolactone Moiety Use of a saturated lactone (α-hydroxy-β,β-dimethyl-γ-butyrolactone). α-Hydroxy-β,β-dimethyl-γ-butyrolactone
Amide Linkage Replacement with anilide or dimethylamide. Pantothenic acid anilide or dimethylamide

More recent efforts have focused on synthesizing thiophosphate analogs of Coenzyme A precursors, including 4'-phosphopantetheine (B1211885), to investigate their stability and potential as therapeutics for disorders of CoA metabolism. nih.gov These complex syntheses often employ enzymatic methods, using enzymes from the CoA biosynthetic pathway to create specifically modified molecules. nih.gov Such analogs are invaluable for probing enzyme-substrate interactions and metabolic pathways. nih.gov

Disulfide bonds are widely used in the design of chemical cross-linking reagents due to their unique stability and selective cleavability. patsnap.com A disulfide bond is stable under many physiological conditions but can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866), which is present at high concentrations inside cells. creative-proteomics.com This property makes disulfide linkers ideal for applications requiring the release of a conjugated molecule under specific conditions. korambiotech.com

A typical disulfide-based cross-linking reagent has three main components:

Two Reactive Groups: These are chemical moieties (e.g., NHS esters, maleimides) that can form covalent bonds with functional groups on target molecules like proteins. thermofisher.com

A Spacer Arm: This connects the two reactive groups and determines the distance over which the cross-link can occur.

A Cleavable Disulfide Bond: This is incorporated into the spacer arm, allowing the cross-link to be reversed. korambiotech.com

While this compound itself is not typically used as a cross-linker, its structure could be conceptually adapted for this purpose. By chemically modifying the terminal hydroxyl groups on the two pantoic acid moieties, one could introduce reactive functionalities. Such a derivative would act as a homobifunctional, cleavable cross-linking reagent, capable of linking molecules such as proteins. The pantethine core would serve as the spacer, and the inherent disulfide bond would provide the cleavable element. nih.gov

Biochemical Pathway Investigations and Enzymatic Interactions

Enzymatic Conversion Mechanisms to Pantetheine (B1680023) and Coenzyme A (CoA)

The transformation of Bis(N-pantothenylamidoethyl) disulfide into Coenzyme A is a multi-step enzymatic process. Upon ingestion, it can be hydrolyzed to release pantothenic acid (Vitamin B5) and cysteamine (B1669678), which are then utilized in the CoA biosynthetic pathway. alfa-chemistry.com Alternatively, research indicates a salvage pathway where the disulfide form of pantetheine (pantethine) and its derivatives are directly utilized by the enzymatic cascade. researchgate.net

Pantothenate Kinase (PanK) is the enzyme that catalyzes the first and rate-controlling step in the biosynthesis of Coenzyme A. nih.govnih.gov There are four mammalian isoforms of this enzyme (PanK1α, PanK1β, PanK2, and PanK3), all of which are subject to feedback inhibition by acyl-CoAs. nih.govnih.gov

Following the action of Pantothenate Kinase, the subsequent steps in the CoA salvage pathway are catalyzed by 4'-Phosphopantetheine (B1211885) Adenylyltransferase (PPAT) and Dephospho-CoA Kinase (DPCK). researchgate.netebi.ac.uk

4'-Phosphopantetheine Adenylyltransferase (PPAT): This enzyme is responsible for the reversible transfer of an adenylyl group from ATP to 4'-phosphopantetheine to produce dephospho-CoA (dPCoA). ebi.ac.ukuniprot.org

Dephospho-CoA Kinase (DPCK): This enzyme catalyzes the final step in the pathway, the ATP-dependent phosphorylation of dephospho-CoA to form Coenzyme A. nih.gov

Importantly, research has shown that all three enzymes of the CoA salvage pathway, including PPAT and DPCK, are capable of accepting the disulfide forms of their natural substrates. researchgate.net This means they can functionalize both ends of the this compound-derived molecules, ultimately yielding CoA disulfide. researchgate.net This disulfide form is noted to be a more stable version of the cofactor. researchgate.net

For this compound to enter certain metabolic pathways, its disulfide bond must be cleaved to yield two molecules of pantetheine. This reduction is accomplished by disulfide reductases. While specific reductases for this compound are not extensively detailed, the metabolic conversion is a recognized step. alzdiscovery.org

Conversely, the enzyme pantetheinase, which hydrolyzes pantetheine into pantothenic acid and cysteamine, is known to be inhibited by various disulfides, including this compound itself. alzdiscovery.orgnih.gov Kinetic studies show that pantetheinase reacts with disulfides in a time-dependent, irreversible manner, forming a mixed disulfide with the enzyme. nih.gov This interaction involves a conformational change in the enzyme, leading to a modified form with altered kinetic parameters. nih.gov

Modulation of Key Lipid Metabolism Enzymes

This compound has been shown to influence the activity of critical enzymes involved in lipid synthesis, which contributes to its observed effects on lipid profiles. alfa-chemistry.com

Acetyl-CoA Carboxylase (ACC) is a key regulatory enzyme in the biosynthesis of fatty acids, catalyzing the conversion of acetyl-CoA to malonyl-CoA. nih.govnih.gov Research suggests that the hypotriglyceridemic effect of this compound is mediated through the inhibition of hepatic Acetyl-CoA Carboxylase. nih.gov This inhibition is thought to be carried out by cystamine (B1669676), a catabolic product of pantethine (B1678406). nih.gov Cystamine is a nucleophile that readily interacts with disulfide groups. nih.gov By inhibiting ACC, it is proposed that hepatic fatty acid oxidation is consequently activated, leading to lower triglyceride levels. nih.gov

Table 1: Effect of this compound Metabolite on Acetyl-CoA Carboxylase
MetaboliteTarget EnzymeObserved EffectProposed Mechanism
CystamineAcetyl-CoA Carboxylase (ACC)InhibitionMediates hypotriglyceridemic activity by inhibiting hepatic ACC, leading to activated fatty acid oxidation. nih.gov

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol synthesis. nih.govnih.gov The activity of this enzyme is modulated by this compound. nih.govaltmedrev.com

In Vitro Studies: In studies using rat liver microsomes, this compound demonstrated an ability to decrease HMG-CoA reductase activity in the 10-5 to 10-4 M concentration range. nih.gov In contrast, its reduced form, pantetheine, stimulated the enzyme's activity at higher concentrations (10-3 to 10-2 M). nih.gov

Hepatocyte Studies: When isolated liver cells were incubated with 1 mM this compound, the activity of HMG-CoA reductase was also inhibited. nih.gov While the total amount of the enzyme was not altered, the relative amounts of the active thiol forms (both phosphorylated and dephosphorylated) of the enzyme were reduced by approximately half compared to control cells. nih.gov

This inhibition of HMG-CoA reductase is a key mechanism contributing to the compound's hypocholesterolemic effects. nih.gov

Table 2: In Vitro Modulation of HMG-CoA Reductase by Pantethine and Pantetheine
CompoundConcentration Range (M)Effect on HMG-CoA Reductase Activity
This compound (Pantethine)10-5 - 10-4Inhibition nih.gov
Pantetheine10-3 - 10-2Stimulation nih.gov

Interplay with Other Metabolic Pathways

Investigations into Pyruvate (B1213749) Dehydrogenase Kinase Activity Regulation

This compound, commonly known as pantethine, is not a direct inhibitor or activator of pyruvate dehydrogenase kinase (PDK). Instead, its influence on the pyruvate dehydrogenase complex (PDC) system is primarily through its role as a precursor to coenzyme A (CoA). nih.govaltmedrev.com The pyruvate dehydrogenase complex facilitates the crucial metabolic step of converting pyruvate into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. nih.govwikipedia.org Pyruvate dehydrogenase kinase acts as a negative regulator of this process by phosphorylating and thereby inactivating the PDC. wikipedia.org

Compound/EnzymeRole in the PathwayInteraction with this compound
Pyruvate Dehydrogenase Kinase (PDK)Inactivates the Pyruvate Dehydrogenase Complex (PDC) via phosphorylation. wikipedia.orgNo direct interaction. Pantethine's effects are indirect.
Pyruvate Dehydrogenase Complex (PDC)Converts pyruvate to acetyl-CoA, linking glycolysis to the TCA cycle. nih.govPantethine, as a precursor to the essential cofactor Coenzyme A, supports PDC activity. altmedrev.comnih.gov
Coenzyme A (CoA)Essential cofactor for the PDC-catalyzed reaction. altmedrev.comThis compound is a direct precursor in the biosynthesis of Coenzyme A. nih.gov

Research on Fatty Acid Metabolism and Acyl-CoA Profiles

This compound plays a significant role in lipid metabolism, primarily by supplying pantetheine, a key component of Coenzyme A (CoA) and acyl carrier proteins. researchgate.net CoA is central to the synthesis and breakdown of fatty acids. caringsunshine.com Research has demonstrated that pantethine influences several key enzymatic steps and metabolic pathways related to fatty acid processing.

In studies using isolated rat hepatocytes, pantethine was shown to inhibit the synthesis of fatty acids. nih.gov This inhibitory action is partly attributed to its effect on acetyl-CoA carboxylase, a critical enzyme that catalyzes a committed step in the fatty acid synthesis pathway. patsnap.comresearchgate.net By modulating this enzyme, pantethine reduces the production of new fatty acids. patsnap.com

Conversely, pantethine has been found to stimulate fatty acid oxidation. caringsunshine.com Investigations in rat liver mitochondria revealed that pantethine and its metabolites activate multiple stages of fatty acid breakdown. nih.gov The specific steps enhanced include the activity of acyl-CoA synthetase, which "activates" fatty acids, and carnitine acyltransferase, which is crucial for their transport into the mitochondria for oxidation. nih.gov This leads to an accelerated metabolism of fatty acids within the mitochondria. researchgate.net

The compound's role as a CoA precursor is fundamental to these effects. Long-chain acyl-CoAs are the activated forms of fatty acids, serving as key metabolic intermediates for either energy production via β-oxidation or storage in complex lipids. nih.gov By increasing the availability of CoA, pantethine supports the formation of acyl-CoAs from fatty acids, priming them for mitochondrial oxidation. nih.gov Studies have shown that pantethine administration can lead to a significant increase in the total CoA content in the liver. nih.gov

Metabolic Process/EnzymeObserved Effect of this compoundSource
Fatty Acid SynthesisInhibition nih.gov
Acetyl-CoA Carboxylase ActivityInhibition patsnap.comresearchgate.net
Fatty Acid OxidationStimulation/Activation caringsunshine.comnih.gov
Acyl-CoA Synthetase ActivityActivation nih.gov
Carnitine Acyltransferase ActivityActivation nih.gov
Lipoprotein Lipase ActivityEnhancement patsnap.com

Cellular and Molecular Mechanisms of Action

Chaperone-Like Activity and Inhibition of Protein Aggregation

Bis(N-pantothenylamidoethyl) disulfide, also known as pantethine (B1678406), has demonstrated notable chaperone-like activity, playing a role in the inhibition of protein aggregation. This activity is particularly significant in the context of ocular health, where the aggregation of crystallin proteins can lead to cataract formation.

The lens of the eye maintains its transparency through a high concentration of soluble proteins called crystallins. With age and under conditions of stress, these proteins can aggregate, leading to light scattering and the formation of cataracts. nih.gov α-Crystallin, a major protein in the lens, functions as a molecular chaperone, preventing the aggregation of other proteins. nih.govmdpi.com

Research has shown that pantethine can enhance the chaperone-like activity of α-crystallin. In studies using ocular lens models, pantethine demonstrated a protective effect against the aggregation of βL-crystallin when α-crystallin was present. nih.gov The mechanism appears to involve a direct interaction between pantethine and α-crystallin, which strengthens its ability to prevent the heat-induced denaturation and subsequent aggregation of other crystallin proteins. nih.gov This enhancement of α-crystallin's natural protective function is a key aspect of pantethine's potential role in maintaining lens transparency. nih.govresearchgate.net

The aggregation of γ-crystallins, another major component of the lens nucleus, is also implicated in cataract formation, particularly when exposed to oxidative and heat stress. arvojournals.org Studies have shown that the destabilization and aggregation of γ-crystallins can be inhibited by chaperone molecules. scienceopen.com While direct studies on pantethine's effect on γ-crystallin are less common, its ability to modulate the chaperone activity of α-crystallin suggests a potential indirect protective role. nih.gov

Table 1: Effect of Pantethine on α-Crystallin Chaperone Activity

Experimental Model Target Protein Effect of Pantethine Reference
In vitro aggregation assay βL-crystallin Enhanced the anti-aggregation activity of α-crystallin nih.gov
Ocular lens models Denatured βL-crystallin Required the presence of α-crystallin for its protective action nih.gov

Molecular chaperones typically function by recognizing and binding to exposed hydrophobic surfaces on partially unfolded or denatured proteins, thereby preventing their aggregation. nih.govnih.gov The chaperone-like activity of α-crystallin is attributed to its ability to bind to these denatured proteins. nih.gov

While specific molecular research detailing the direct binding of this compound to hydrophobic substrates is limited, its mechanism of action is understood to be through the modulation of α-crystallin. nih.gov It is hypothesized that pantethine interacts with α-crystallin in a way that enhances its affinity or capacity for binding to denatured substrate proteins. This interaction may induce conformational changes in α-crystallin that improve its ability to sequester aggregation-prone proteins. nih.gov The action of pantethine appears to be specific to its interaction with the chaperone protein itself, rather than directly with the aggregating target proteins. nih.gov

Protein aggregation is often preceded by changes in protein conformation and the formation of smaller, soluble oligomers. nih.gov The ability of a chaperone to intervene in these early stages is crucial for preventing the formation of large, insoluble aggregates.

Pantethine's influence on protein oligomerization is linked to its enhancement of α-crystallin's chaperone activity. By stabilizing the native conformation of proteins and preventing their unfolding, pantethine indirectly inhibits the formation of aggregation-prone oligomers. nih.gov Molecular dynamics simulations have become a valuable tool for understanding the conformational changes that proteins undergo, which can lead to aggregation. frontiersin.orgbohrium.comyoutube.com In the context of the lens, age-related modifications can destabilize crystallins, leading to unfolding and aggregation. nih.gov Pantethine's role in augmenting the protective capacity of α-crystallin helps to counteract these destabilizing effects, thereby influencing the conformational dynamics of lens proteins in favor of their native, soluble state. nih.gov

Antioxidant Mechanisms Research

This compound exhibits significant antioxidant properties, which contribute to its protective cellular effects. These mechanisms involve both direct scavenging of free radicals and the modulation of endogenous antioxidant pathways.

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key factor in cellular damage and the pathogenesis of various diseases. nih.gov The brain, with its high oxygen consumption and lipid-rich content, is particularly vulnerable to oxidative damage. nih.gov Antioxidants can mitigate this damage by neutralizing free radicals. nih.govnih.gov

Pantethine is recognized for its antioxidant capabilities. patsnap.com It is a precursor to coenzyme A (CoA), which plays a role in numerous metabolic pathways. researchgate.netalzdiscovery.org More directly, pantethine can be metabolized to cysteamine (B1669678), a compound known for its antioxidant effects. alzdiscovery.org Cysteamine contains a sulfhydryl (-SH) group that can donate a hydrogen atom to neutralize free radicals. This free radical scavenging activity helps to protect cellular components from oxidative damage. alzdiscovery.org

Beyond direct radical scavenging, this compound modulates cellular oxidative stress pathways, primarily by enhancing the synthesis of glutathione (B108866) (GSH). patsnap.comnbinno.com Glutathione is a major endogenous antioxidant that plays a critical role in detoxifying ROS and maintaining the cellular redox balance. nbinno.com

Table 2: Antioxidant Mechanisms of this compound

Mechanism Description Key Intermediates/Pathways Reference
Free Radical Scavenging Direct neutralization of reactive oxygen species. Cysteamine alzdiscovery.org
Modulation of Cellular Pathways Enhancement of endogenous antioxidant defenses. Increased Glutathione (GSH) synthesis patsnap.comnbinno.com

Intracellular Signaling Pathway Investigations

Research into the intracellular signaling pathways affected by this compound, also known as pantethine, has revealed specific molecular mechanisms through which it exerts its effects. These investigations have primarily focused on its influence on cell membrane composition and the subsequent impact on cellular communication and vesicle formation.

Effects on Membrane Raft Composition and T Cell Migration

Studies have shown that this compound can significantly alter the lipid composition and cholesterol content of membrane rafts. nih.gov These specialized membrane microdomains are crucial for signal transduction and cellular adhesion. By modifying these platforms, this compound influences key cellular activities, particularly in T cells.

The treatment of cells with this compound leads to a notable change in the fatty acid profile and cholesterol levels within the membrane rafts. nih.gov This alteration has a direct consequence on the functionality of these domains, leading to a downregulation of cell adhesion and a reduction in CXCL12-driven chemotaxis and transendothelial migration of various T cell types. nih.gov The mechanisms underlying these effects are multifaceted and include:

Altered Chemokine Binding: The compound affects the binding of the chemokine CXCL12 to its target cells. nih.gov

Modified Receptor Dynamics: It influences the membrane dynamics of CXCR4 and CXCR7, the two receptors for CXCL12. nih.gov

Changes in Cellular Redox Status: The compound impacts the cell's redox state, a critical factor in regulating the chemokine system. nih.gov

Furthermore, this compound has been observed to cause the displacement of acylated signaling molecules from the membrane rafts. nih.gov For instance, the linker for activation of T cells (LAT) molecule shows reduced palmitoylation, leading to its displacement from these signaling platforms. nih.gov This displacement disrupts the downstream signaling cascades necessary for T cell activation and migration.

Parameter AffectedObservationConsequence
Membrane Raft Composition Significant change in fatty acid composition and cholesterol content. nih.govDownregulation of cell adhesion and migration. nih.gov
CXCL12 Binding Alteration in binding to target cells. nih.govImpaired chemotaxis. nih.gov
CXCR4/CXCR7 Dynamics Modification of membrane dynamics. nih.govReduced response to CXCL12. nih.gov
LAT Molecule Reduced palmitoylation and displacement from rafts. nih.govDisruption of T cell activation signaling. nih.gov

Research on Microparticle Biogenesis Inhibition

This compound has been identified as an inhibitor of microparticle (MP) biogenesis, a process of plasma membrane vesiculation involved in intercellular signaling. nih.govbenthamscience.com This is particularly relevant in the context of cancer, where MPs released from multidrug-resistant (MDR) cells can transfer resistance-conferring molecules to sensitive cells. nih.gov

Research has demonstrated that the inhibitory effect of this compound on MP release is dependent on the intracellular calcium concentration. nih.govresearchgate.net Specifically, its inhibitory action is observed only when cells are activated with a calcium ionophore, such as A23187, which leads to an increase in intracellular calcium stores. nih.govbenthamscience.com This suggests a calcium-dependent mechanism of action for the inhibition of MP formation. nih.govresearchgate.net

In studies comparing various compounds, this compound, along with a calpain inhibitor (PD-150606) and a Rho-associated, coiled-coil containing protein kinase (ROCK) inhibitor (Y-27632), was shown to inhibit MP release upon prior cell activation with A23187. nih.gov In contrast, other related vitamin B5 derivatives, such as cystamine (B1669676) dihydrochloride (B599025) and cysteamine hydrochloride, did not show any effect on MP inhibition under the same conditions. nih.govbenthamscience.com This highlights the specificity of this compound's action. These findings position this compound as a potential modulator of MP release, with implications for developing therapeutic strategies to prevent MP-mediated MDR in cancer. nih.govresearchgate.net

CompoundEffect on MP Release (with A23187 activation)Calcium Dependence
This compound Inhibition. nih.govbenthamscience.comYes. nih.govresearchgate.net
PD-150606 (Calpain Inhibitor) Inhibition. nih.govYes. nih.govresearchgate.net
Y-27632 (ROCK Inhibitor) Inhibition. nih.govYes. nih.govresearchgate.net
Cystamine dihydrochloride No effect. nih.govbenthamscience.comN/A
Cysteamine hydrochloride No effect. nih.govbenthamscience.comN/A

Analytical and Methodological Research for Bis N Pantothenylamidoethyl Disulfide

Chromatographic Separation and Quantification Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Bis(N-pantothenylamidoethyl) disulfide. Methods have been developed for its quantification in various matrices, including pharmaceutical preparations and biological samples.

A stability-indicating LC-UV method has been established to simultaneously measure the compound and its degradation products. nih.gov This method is crucial for quality control and stability studies of pharmaceutical formulations. The separation is typically achieved on a reversed-phase C18 column with UV detection. nih.govnih.gov A study detailing such a method showed linearity for this compound in the concentration range of 0.4-1.2 mg/mL. nih.gov The precision, measured as the relative standard deviation (RSD), was found to be between 0.4-1.2% for intra-day and 0.7-1.4% for inter-day measurements, with average recoveries around 100.2%, demonstrating accuracy and robustness. nih.gov

For more sensitive and specific detection, particularly of breakdown products, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is employed. nih.gov This technique was instrumental in identifying three primary degradation products resulting from hydrolytic, thermal, and oxidative stress. nih.gov Furthermore, HPLC coupled with electrochemical detection has proven effective for the analysis of related disulfide compounds, offering high sensitivity in the low parts per billion range, a technique that could be adapted for this compound. nih.gov

Table 1: HPLC-UV Method Parameters for this compound Analysis

ParameterCondition/ValueReference
ColumnReversed-phase C18 nih.govnih.gov
Mobile PhaseMethanol and Phosphoric Acid (e.g., 65:35 v/v) nih.gov
Detection Wavelength210 nm or 214 nm nih.govnih.govresearchgate.net
Linearity Range0.4 - 1.2 mg/mL nih.gov
Intra-day Precision (RSD)0.4 - 1.2% nih.gov
Inter-day Precision (RSD)0.7 - 1.4% nih.gov
Average Recovery100.2% nih.gov

Spectroscopic Characterization Methodologies in Mechanistic Studies

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in solution. ijs.si It is particularly valuable for studying protein-protein interactions and aggregation phenomena. researchgate.netnih.gov By measuring the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles, DLS can determine the hydrodynamic radius of proteins and their complexes. ijs.si

In the context of this compound, DLS can be applied to investigate whether the compound influences protein aggregation or self-association. researchgate.net For instance, the technique can monitor changes in the size of a protein solution over time in the presence and absence of the compound. An increase or decrease in the average particle size would indicate that this compound promotes or inhibits aggregation, respectively. The diffusion coefficient's dependence on protein concentration, expressed as the interaction parameter kD, can be used to infer whether interactions are attractive or repulsive. researchgate.net This makes DLS an effective tool for assessing the compound's impact on the colloidal stability of protein therapeutics. researchgate.net

Small-Angle X-ray Scattering (SAXS) is a powerful method for the low-resolution structural characterization of biological macromolecules in solution. nih.gov It provides information on the size, shape, and oligomeric state of proteins and their complexes. nih.govembl-hamburg.de SAXS is highly complementary to high-resolution techniques like X-ray crystallography and is particularly useful for analyzing flexible systems and conformational changes that occur in response to ligand binding. nih.gov

Fluorescence spectroscopy is a highly sensitive technique for studying protein-ligand interactions and determining binding constants. nih.govlboro.ac.uk The method often utilizes the intrinsic fluorescence of tryptophan residues within a protein. unito.it When a ligand like this compound binds to a protein, it can alter the local environment of these tryptophan residues, leading to a change in fluorescence intensity or a shift in the emission maximum wavelength (red or blue shift). nih.gov

This phenomenon, known as fluorescence quenching or enhancement, can be monitored as the concentration of the ligand is increased. The resulting data can be used to calculate binding parameters, such as the binding constant (Ka) and the number of binding sites. researchgate.net Fluorescence anisotropy, which measures the change in the rotational motion of a protein upon ligand binding, is another powerful approach within this methodology to quantify protein-protein or protein-ligand interactions. nih.gov

UV-Visible (UV-Vis) spectroscopy is a versatile technique used to study changes in protein conformation, including denaturation and aggregation. The method can monitor changes in the absorbance of aromatic amino acid residues (tryptophan and tyrosine) or use specific chromophores that react in the presence of thiols or disulfides. acs.org

In mechanistic studies, UV-Vis spectroscopy can be employed to assess the effect of this compound on protein stability. For example, in thermal or chemical denaturation assays, changes in the UV absorbance spectrum can indicate the unfolding of a protein. The presence of the compound might shift the denaturation curve, suggesting a stabilizing or destabilizing effect. The thiol-disulfide exchange mechanism of chromophores like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) can also be monitored spectrophotometrically to quantify thiol groups, which could be relevant for studying the redox activity of this compound. acs.org

Microbiological Assay Development and Refinement

Microbiological assays are foundational methods for quantifying the biological activity of vitamins and related compounds, including this compound. These assays rely on the growth of a specific microorganism that requires the analyte for its proliferation.

The most common microorganism used for the assay of pantothenic acid and its derivatives is Lactobacillus plantarum (ATCC 8014). nih.govresearchgate.netmicromasterlab.com The principle of the assay is that the growth of this bacterium is directly proportional to the concentration of the vitamin in the medium, as all other essential nutrients are provided in excess. bioagilytix.com Growth is typically measured turbidimetrically using a spectrophotometer after a defined incubation period (e.g., 18-24 hours). micromasterlab.combioagilytix.com Studies have also investigated the use of Lactobacillus bulgaricus for the specific assay of pantethine (B1678406). jst.go.jp

Refinements to this classical method have focused on improving efficiency and convenience. A significant development involves the use of lyophilized (freeze-dried) cells of L. plantarum as the inoculum. nih.gov This approach eliminates the time-consuming steps of cell precultivation and washing required with traditional methods. Research has shown that standard curves generated using lyophilized cells are comparable to those from intact cells, yielding accurate and reliable quantification of the vitamin. nih.gov

Applications of Isotope Labeling in Metabolic Flux Research

Isotope labeling is a powerful technique used to trace the metabolic fate of molecules and quantify the flux through various metabolic pathways. In the context of this compound, which is a derivative of pantothenic acid (Vitamin B5), isotope labeling studies primarily involve the use of labeled pantothenate to understand its conversion into coenzyme A (CoA) and other derivatives. This approach allows researchers to track the incorporation of the vitamin into its biologically active forms and to study the dynamics of CoA metabolism.

A key methodology in this area is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC). acs.orgnih.gov This technique is analogous to the well-established Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) used for quantitative proteomics. acs.org In SILEC, cells are cultured in a medium where the standard pantothenate is replaced with an isotopically labeled version, such as [¹³C₃¹⁵N₁]-pantothenate. acs.orgresearchgate.netacs.org Since mammals cannot synthesize pantothenate, they must obtain it from their diet, making it an essential nutrient in cell culture media. acs.orgnih.gov This dependency ensures the efficient incorporation of the labeled pantothenate into the cellular machinery.

The labeled pantothenate is taken up by the cells and follows the same five-step enzymatic pathway to be converted into CoA. acs.orgnih.gov This results in the production of isotopically labeled CoA and its various thioester derivatives. acs.org The mass shift introduced by the stable isotopes (e.g., a 4 atomic mass unit shift with [¹³C₃¹⁵N₁]-pantothenate) allows for the differentiation and quantification of the labeled molecules from their unlabeled counterparts using mass spectrometry-based methods, such as liquid chromatography/multiple reaction monitoring mass spectrometry (LC/MRM-MS). acs.orgnih.gov

The application of this isotope labeling strategy provides several key insights into metabolic flux:

Quantification of CoA and its Derivatives: By using the biosynthetically generated stable isotope-labeled CoA species as internal standards, researchers can achieve accurate and precise quantification of endogenous CoA and its thioesters. acs.orgacs.org This overcomes the limitation of the lack of commercially available isotopically labeled CoA standards. nih.govresearchgate.netacs.org

Tracing Metabolic Pathways: Isotope labeling allows for the tracing of the pantothenate moiety through various metabolic reactions. This helps in elucidating the pathways involved in the synthesis, utilization, and degradation of CoA and its derivatives. For instance, studies have used [¹⁴C]-labeled pantothenic acid derivatives to investigate their distribution and biotransformation into CoA in tissues. nih.gov

Determining Labeling Efficiency and Metabolic Dynamics: Researchers can monitor the rate of incorporation of the labeled pantothenate into the CoA pool over time. acs.orgpsu.edu This provides information on the dynamics of CoA biosynthesis and turnover within the cell. Studies have shown that efficient incorporation of over 99% of [¹³C₃¹⁵N₁]-pantothenate into various CoA species can be achieved after a few cell passages. acs.orgresearchgate.netacs.org

Studying Metabolic Responses: The SILEC method can be used to study how different conditions or treatments affect CoA metabolism. For example, by treating labeled cells with a precursor fatty acid, researchers can generate different internal standard mixtures to reflect more appropriate thioester concentrations for specific applications. acs.orgnih.gov

The choice of isotopic tracer is crucial for the precision of metabolic flux analysis. researchgate.netnih.gov Different labeled substrates can provide more accurate estimations for specific pathways. researchgate.netnih.gov For example, while [¹³C₃¹⁵N₁]-pantothenate is effective for labeling the CoA backbone, other tracers like ¹³C-glucose or ¹³C-glutamine are used to study the flux of carbon through central metabolic pathways that utilize CoA, such as the TCA cycle. researchgate.netnih.gov

The data generated from these isotope labeling experiments are often complex and require computational analysis to estimate metabolic fluxes. mdpi.com By integrating the labeling data with metabolic network models, researchers can generate quantitative maps of metabolic fluxes, providing a detailed picture of cellular metabolism. mdpi.com

Detailed Research Findings from Isotope Labeling Studies of Pantothenate Metabolism

Isotope UsedExperimental SystemKey FindingsReference
[¹³C₃¹⁵N₁]-pantothenateMurine hepatocytes (Hepa 1c1c7)Developed the SILEC method for biosynthesizing labeled CoA and its thioesters to be used as internal standards for LC/MRM-MS. Achieved >99% labeling efficiency. acs.orgresearchgate.netacs.org
[¹³C₃¹⁵N₁]-pantothenatePan6 deficient yeast cellsDeveloped a more efficient method for generating labeled CoA and acyl-CoAs, enhancing accessibility for metabolic studies. nih.gov
[¹⁴C]-labeled pantothenic acid derivatives (calcium pantothenate, calcium 4'-phosphopantothenate, pantethine)Normal and pantothenic acid-deficient ratsInvestigated the in vivo distribution and biotransformation into CoA, showing differences in tissue distribution and conversion rates. nih.gov

Preclinical and in Vitro Model Systems Research

In Vitro Studies on Protein Aggregation Models

Ultraviolet (UV) radiation is a known factor in the development of cataracts, primarily through inducing the aggregation of crystallin proteins in the eye lens. nih.govsemanticscholar.org In vitro models that use UV radiation to cause crystallin proteins to aggregate are standard tools for studying the mechanisms of cataract formation and for testing potential inhibitory compounds. nih.govscienceopen.com These models replicate the damage that leads to lens opacification. semanticscholar.org Despite the established use of these models, a review of available scientific literature did not yield specific studies investigating the direct effects of Bis(N-pantothenylamidoethyl) disulfide on crystallin aggregation induced by UV light in an in vitro setting.

Dithiothreitol (B142953) (DTT) is a strong reducing agent used in vitro to break disulfide bonds within and between proteins. biocompare.comagscientific.com This action can unfold proteins and expose hydrophobic regions, leading to aggregation. DTT-induced aggregation models are particularly useful for studying the chaperone activity of proteins like α-crystallin and for understanding how the reduction of disulfide bonds affects protein stability. nih.gov Research into the specific effects of this compound within these DTT-induced protein aggregation models is not available in the current scientific literature.

Animal Models for Mechanistic Investigations

Systemic sclerosis (SSc) is an autoimmune disease marked by excessive collagen deposition in the skin and other organs. In a murine model designed to replicate SSc, the administration of this compound was found to prevent key pathologies of the disease. In this model, SSc was induced in BALB/c mice by daily intradermal injections of hypochlorous acid (HOCl). The study demonstrated that this compound inhibited the shedding of microparticles from tumor necrosis factor-stimulated endothelial cells in vitro and restored redox homeostasis in fibroblasts from mice with SSc. In vivo, mice with induced SSc that were treated with this compound showed normalization of several disease markers.

Table 1: Effects of this compound in a Murine Model of Systemic Sclerosis

Parameter MeasuredObservation in SSc ModelEffect of this compound TreatmentReference
Skin FibrosisIncreasedNormalized utsouthwestern.edu
Lung FibrosisIncreasedNormalized utsouthwestern.edu
Circulating Microparticles (MPs)Increased LevelsNormalized Levels utsouthwestern.edu
Markers of Oxidative StressIncreasedNormalized utsouthwestern.edu
Markers of Endothelial StressIncreasedNormalized utsouthwestern.edu

Animal models are crucial for understanding the mechanisms of cataract formation and for evaluating preventative treatments. While models specifically using UV-induced cataractogenesis in rats to test this compound were not identified, a closely related study used gamma radiation to induce cataracts in rats. In this model, this compound was administered prior to a single exposure of 15 Gy gamma radiation. The findings showed that the compound protected the lenses against opacification and increased light scattering. nih.gov This suggests that this compound can inhibit protein aggregation and lens opacification associated with radiation-induced damage. nih.gov

Another study investigated the effects of this compound and chronic ultraviolet-B (UVB) radiation in an Emory mouse model of maturity-onset cataracts. However, the results from this specific model showed that the compound did not have a significant impact on the progression of lenticular opacity, and the level of UVB exposure used did not appear to affect cataract development. nih.govjohnshopkins.edu

Table 2: Effect of this compound in a Rat Model of Radiation-Induced Cataracts

Cataract Induction MethodAnimal ModelKey OutcomeObserved Effect of this compoundReference
15 Gy Gamma RadiationRatLens Opacification / Light ScatteringProtected lenses against opacification nih.gov

Pantothenate kinase-associated neurodegeneration (PKAN) is a progressive neurodegenerative disorder resulting from impaired pantothenate kinase function, which is the initial enzyme in the synthesis of coenzyme A (CoA). nih.gov A Drosophila (fruit fly) model of PKAN, using dPANK/fbl mutants, exhibits key features of the disease, including reduced CoA levels, mitochondrial dysfunction, increased protein oxidation, neurodegeneration, and a shortened lifespan. nih.gov

Research using this model identified this compound as a compound capable of rescuing these disease-related phenotypes. Feeding the compound to the PKAN model flies resulted in significant improvements across multiple biological and functional measures, suggesting it can be utilized by a de novo CoA biosynthesis pathway that is effective even when pantothenate kinase function is disrupted. nih.govresearchgate.net

Table 3: Rescue Effects of this compound in a Drosophila Model of PKAN

Phenotype in PKAN ModelObservation in Untreated PKAN FliesEffect of this compound FeedingReference
Coenzyme A (CoA) LevelsSignificantly DecreasedRestored nih.govresearchgate.net
Mitochondrial FunctionImpairedImproved nih.govresearchgate.net
Brain DegenerationPresentRescued nih.gov
Locomotor AbilitiesImpaired (Crawled ~20 cm in 9 min)Enhanced (Crawled ~50 cm in 9 min, similar to wild-type) nih.gov
LifespanReducedIncreased nih.govresearchgate.net

Studies in Plant Models (e.g., Arabidopsis thaliana) on CoA Biosynthesis and Stress Response

Research in plant models such as Arabidopsis thaliana has provided valuable insights into the fundamental pathways of Coenzyme A (CoA) biosynthesis. While direct studies on the effects of this compound on stress responses in these models are not extensively documented in available research, the closely related compound pantethine (B1678406) has been utilized to investigate and rescue genetic defects within the CoA synthesis pathway.

CoA Biosynthesis in Arabidopsis thaliana

The biosynthesis of CoA from pantothenate is a conserved five-step enzymatic process in plants. nih.govnih.gov The pathway is crucial for a multitude of metabolic functions, including the synthesis and oxidation of fatty acids and the tricarboxylic acid cycle. nih.govresearchgate.net In Arabidopsis thaliana, the genes for all the enzymes in this pathway have been identified and the entire pathway has been reconstituted in vitro. nih.gov

A key area of research has been the characterization of mutants to understand the physiological importance of each step in the pathway. Studies on Arabidopsis mutants with defects in the HAL3A and HAL3B genes, which encode for 4'-phosphopantothenoyl-cysteine decarboxylase, an essential enzyme in the CoA biosynthetic pathway, have demonstrated the critical role of CoA during early seedling development. nih.gov

Chemical Complementation with Pantethine

In a notable study, researchers found that a double mutant (hal3a-1 hal3b) was embryo lethal, highlighting the essential nature of this pathway. nih.gov Seedlings with a null mutation for HAL3A and heterozygosity for HAL3B (genotype aaBb) exhibited a sucrose-dependent phenotype for establishment, which is indicative of impaired β-oxidation due to insufficient CoA levels. nih.gov

Crucially, this study demonstrated that the seedling establishment defect in the aaBb genotype could be chemically complemented by the application of pantethine. nih.gov Pantethine, being a more readily absorbed precursor, can be metabolized into 4'-phosphopantetheine (B1211885), bypassing the enzymatic step that is deficient in the hal3a mutants. nih.govnih.gov This finding provides direct in vivo evidence for the function of the HAL3A and HAL3B enzymes and underscores the critical role of adequate CoA biosynthesis for fundamental developmental processes in plants. nih.gov

The successful rescue of the mutant phenotype by pantethine confirms its ability to be utilized by the plant cells to replenish the necessary intermediates for CoA synthesis. This is particularly significant as phosphorylated precursors of CoA and CoA itself are generally unable to cross the plasma membrane efficiently. nih.gov

**Table 1: Summary of Chemical Complementation Study in *Arabidopsis thaliana***

Genotype Phenotype without Sucrose Complementation with Pantethine Key Finding
Wild-Type Normal seedling establishment Not Applicable Serves as a control for normal growth.
hal3a-1 Normal seedling establishment Not Applicable The presence of functional HAL3B compensates for the loss of HAL3A.
hal3b Normal seedling establishment Not Applicable The presence of functional HAL3A compensates for the loss of HAL3B.
hal3a-1 hal3b (double mutant) Embryo lethal Not Applicable Demonstrates the essential nature of the HAL3 enzymes for viability.
aaBb (null for HAL3A, heterozygous for HAL3B) Seedling establishment failure Successful seedling establishment Pantethine can rescue the lethal phenotype by providing a downstream intermediate for CoA biosynthesis. nih.gov

Stress Response

Current research available does not provide direct evidence or detailed findings on the specific role of this compound or pantethine in modulating stress responses in Arabidopsis thaliana. While the general stress responses of Arabidopsis thaliana to various abiotic and biotic factors are well-documented, the direct impact of these specific compounds on stress-related pathways has not been a primary focus of the cited studies. mdpi.comnih.govnih.govfrontiersin.orgplos.org

Advanced Theoretical and Computational Studies

Quantum Chemistry Calculations Applied to Disulfide Bond Reactivity and Conformation

Quantum chemistry calculations are instrumental in elucidating the intrinsic properties of the disulfide bond, which is the central functional group in pantethine (B1678406). These methods model the electron distribution and energy of the molecule to predict its reactivity and stable three-dimensional arrangements (conformations).

The disulfide bond (S-S) is not rigid; it can rotate around the bond axis. The preferred geometry is described by the C-S-S-C dihedral angle. Quantum mechanical calculations, such as Density Functional Theory (DFT), can determine the potential energy surface for this rotation. For most disulfides, the lowest energy conformations occur at dihedral angles of approximately ±90°, which minimizes repulsion between the lone pairs of electrons on the sulfur atoms. These calculations can precisely predict the bond lengths, bond angles, and the energy barriers between different stable conformations, which are critical for understanding the molecule's flexibility and how it fits into enzyme active sites.

Furthermore, quantum chemistry is used to study the reactivity of the disulfide bond. drugbank.com It can model the process of reduction, where the S-S bond is broken to form two thiol (-SH) groups, as seen in the conversion of pantethine to two molecules of pantetheine (B1680023). By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy for this reaction, providing insight into its kinetics. These computational approaches can also simulate the interaction of the disulfide bond with reactive oxygen species, helping to understand its role as an antioxidant. Methods like the molecular fractionation with conjugated caps (B75204) (MFCC) have been developed to accurately perform quantum mechanical calculations on peptides and proteins containing disulfide bonds, demonstrating the robustness of these techniques. webmd.com

Table 1: Typical Calculated Properties of a Disulfide Bond Using Quantum Chemistry Methods.
PropertyTypical Calculated ValueSignificance
S-S Bond Length~2.05 ÅIndicates the distance between the two sulfur atoms.
C-S-S Bond Angle~103°Defines the geometry of the atoms attached to the disulfide bridge.
C-S-S-C Dihedral Angle (gauche)±90°Represents the most stable, lowest-energy conformation.
Rotational Energy Barrier (cis/trans)5-10 kcal/molThe energy required to rotate the disulfide bond through less stable planar conformations.
Bond Dissociation Energy~60 kcal/molThe energy required to break the S-S bond, indicating its relative stability.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as pantethine or its metabolites) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial for understanding the mechanism of action of pantethine, which is a precursor to Coenzyme A (CoA) and influences lipid metabolism. altmedrev.compantesin.com

In a typical docking study, the three-dimensional structure of a target protein is obtained from crystallographic data. A key enzyme in lipid metabolism influenced by pantethine's downstream effects is acetyl-CoA carboxylase. Docking simulations can be used to model how pantethine's metabolites, such as cysteamine (B1669678), might interact with this or other enzymes. pantesin.com The simulation software places the ligand into the enzyme's active site in many different possible conformations and scores each pose based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions. nih.gov The best-scoring poses represent the most likely binding modes.

These simulations can identify key amino acid residues in the protein's active site that form critical bonds with the ligand. For example, a simulation might show that the thiol group of pantetheine forms a hydrogen bond with a serine residue, or that the pantothenic acid portion fits into a hydrophobic pocket. This information is invaluable for understanding how pantethine exerts its biological effects and for designing derivatives with enhanced binding affinity and specificity. medpharmres.com

Table 2: Example of a Hypothetical Molecular Docking Study of Pantethine Metabolites Against a Target Enzyme.
LigandTarget EnzymePredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
PantetheinePantothenate Kinase-8.5Ser120 (H-bond), Val150 (hydrophobic), Arg210 (ionic)
CysteamineAcetyl-CoA Carboxylase (transcarboxylase domain)-6.2Glu554 (H-bond), Phe580 (hydrophobic)
Coenzyme ACitrate Synthase-11.3His274 (H-bond), Asp375 (ionic), Ile314 (hydrophobic)

Computational Modeling of Disulfide Bond Dynamics and Electron Transfer Properties

In an MD simulation, the forces between atoms are calculated using classical mechanics, and Newton's laws of motion are applied to predict how the atoms will move over a short time step. By repeating this process millions of times, a trajectory of the molecule's motion is generated. nih.gov For pantethine, MD simulations can reveal how the long, flexible arms of the molecule fold and move, and how the disulfide bond's dihedral angle fluctuates around its low-energy state. scirp.org These simulations can show whether the molecule adopts a compact or an extended conformation in solution, which affects its ability to interact with proteins. rsc.org

Disulfide bonds are also known to participate in electron transfer reactions. nih.gov Computational models can be used to study the kinetics and thermodynamics of these processes. By simulating the transfer of electrons to or from the disulfide bridge, researchers can calculate parameters like the electron transfer rate. nih.gov This is relevant to understanding pantethine's potential antioxidant properties, where it may react with radical species by accepting or donating electrons.

Structure-Activity Relationship (SAR) Modeling for Designed Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are essential tools in medicinal chemistry for designing new molecules with improved biological activity. wikipedia.orgmdpi.com These methods aim to find a mathematical correlation between the chemical structure of a series of compounds and their measured activity. nih.gov

For pantethine, a QSAR study would begin by synthesizing or computationally designing a library of derivatives. Modifications could be made to various parts of the molecule, such as the pantothenate "arms" or the ethylamido linker. For each derivative, a set of numerical values, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. nih.gov

The biological activity of each derivative, for example, its ability to lower triglyceride levels or inhibit a specific enzyme, would be measured experimentally. A statistical method, such as multiple linear regression or machine learning, is then used to build a mathematical model that relates the descriptors to the activity. mdpi.com A successful QSAR model can predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. mdpi.comresearchgate.net

Table 3: Example of a Dataset for a QSAR Model of Hypothetical Pantethine Derivatives.
DerivativeModificationMolecular Weight (Descriptor)LogP (Descriptor)Biological Activity (pIC50)
Pantethine(Parent Compound)554.7-2.55.0
Derivative 1Replace -OH with -OCH3582.8-1.85.3
Derivative 2Add a phenyl group630.8-1.15.9
Derivative 3Shorten alkyl chain526.7-2.94.7

Future Directions and Emerging Research Avenues

Elucidating Uncharacterized Enzymatic and Metabolic Roles of Bis(N-pantothenylamidoethyl) disulfide

The primary metabolic fate of this compound is its enzymatic hydrolysis by pantetheinase into two molecules of pantetheine (B1680023), which are subsequently converted to pantothenic acid (Vitamin B5) and cysteamine (B1669678). nih.govwikipedia.org This pathway feeds into the synthesis of CoA, a vital cofactor in over 70 enzymatic pathways essential for cellular metabolism. caldic.com However, the full spectrum of its enzymatic and metabolic roles likely extends beyond this canonical pathway.

Future research is anticipated to focus on several key areas:

Antioxidant Pathways: The metabolic breakdown of this compound releases cysteamine, a potent antioxidant. alzdiscovery.org This metabolite is known to increase levels of glutathione (B108866), a critical intracellular antioxidant that protects cells from oxidative stress. patsnap.com Further investigation is needed to fully characterize the enzymatic and signaling pathways through which this compound and its metabolites modulate cellular redox homeostasis, particularly in the context of chronic diseases associated with oxidative damage. patsnap.com

Lipid Metabolism Regulation: While the influence of this compound on lipid profiles is well-documented, the precise uncharacterized enzymatic interactions warrant deeper exploration. nih.gov It is hypothesized that its metabolite, cysteamine, may inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. patsnap.com Elucidating the direct and indirect effects of this compound on other enzymes within the lipid synthesis and oxidation pathways will be a critical area of future research.

Inflammatory and Immune Responses: Recent studies have indicated that this compound can modulate inflammatory responses. For instance, it has been shown to reduce the production of pro-inflammatory cytokines like IL-1β in astrocytes. nih.gov The enzymatic and metabolic underpinnings of these immunomodulatory effects are not yet fully understood and represent a significant avenue for future investigation. This includes exploring its impact on immune cell metabolism and signaling pathways. nih.gov

Exploring Novel Molecular Targets and Binding Partners in Cellular Systems

Beyond its role as a substrate for pantetheinase, this compound and its metabolites likely interact with a variety of other molecular targets and binding partners within the cell. Identifying these interactions is crucial for a comprehensive understanding of its biological functions.

Emerging research is likely to concentrate on:

Enzymatic Inhibition and Modulation: Studies suggest that this compound or its metabolites may directly inhibit key enzymes in metabolic pathways. For example, an inhibitory effect on HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, has been proposed. patsnap.combiosynth.com Future research will likely employ advanced proteomic and metabolomic approaches to identify other enzymes that are directly modulated by this compound.

Post-Translational Modifications: The 4'-phosphopantetheinyl moiety, derived from CoA, is essential for the activity of acyl-carrier proteins involved in fatty acid synthesis. oregonstate.edu Investigating whether this compound or its immediate metabolites can directly influence the process of 4'-phosphopantetheinylation or other post-translational modifications is a promising area of inquiry.

Cellular Signaling Pathways: this compound has been shown to affect cellular signaling, including pathways related to inflammation and neuroprotection. nih.gov Future studies will likely focus on identifying specific receptor interactions and downstream signaling cascades that are modulated by this compound. This could involve exploring its potential interactions with nuclear receptors or other transcription factors that regulate gene expression related to metabolism and inflammation. alzdiscovery.orgmdpi.com

Developing Advanced Analytical Techniques for In Vivo Mechanistic Studies

A significant challenge in elucidating the in vivo mechanisms of this compound is the lack of sophisticated analytical tools to track its metabolism and interactions in real-time within a living organism. The development of novel analytical techniques is therefore a critical priority.

Future advancements are expected in the following areas:

Mass Spectrometry Imaging (MSI): This powerful technique allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.govrug.nl Applying high-resolution MSI could enable researchers to map the distribution of this compound and its key metabolites in different organs and even within specific cellular compartments. rsc.orgnih.govmaastrichtuniversity.nl This would provide invaluable insights into its tissue-specific metabolism and sites of action.

Genetically Encoded Biosensors: The development of genetically encoded biosensors, such as those based on Förster Resonance Energy Transfer (FRET), could allow for the real-time monitoring of intracellular concentrations of this compound and its metabolites. These tools would be instrumental in understanding the dynamic changes in its levels in response to various stimuli and in different cellular states.

Advanced Chromatographic and Mass Spectrometric Methods: Improving the sensitivity and specificity of liquid chromatography-mass spectrometry (LC-MS) methods will be crucial for accurately quantifying low-abundance metabolites of this compound in complex biological samples. This will aid in building more comprehensive models of its metabolic network.

Designing Next-Generation this compound Analogs for Specific Biological Probes

The synthesis of novel analogs of this compound can provide powerful tools to probe its biological functions with greater specificity and control. These "next-generation" compounds can be designed to have altered metabolic stability, fluorescent properties, or the ability to be chemically tagged.

Key areas for the design and application of these analogs include:

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for Bis(N-pantothenylamidoethyl) disulfide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidative coupling of thiol precursors or thiol-disulfide exchange reactions. Evidence from disulfide synthesis studies highlights the use of sulfur (S₈) as an oxidizing agent under controlled temperatures (e.g., 60–80°C) in aprotic solvents like DMF or THF. Catalysts such as iodine or metal complexes (e.g., Cu²⁺) can accelerate disulfide bond formation. Yield optimization requires monitoring reaction time (typically 12–24 hours) and stoichiometric ratios (1:1 thiol-to-oxidant). Impurities from over-oxidation can be minimized by inert atmosphere (N₂/Ar) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with disulfide-linked protons appearing as distinct splitting patterns. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight. Infrared (IR) spectroscopy identifies S–S stretching vibrations (~500 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity, while reverse-phase columns (C18) separate disulfide isomers. Redox stability during analysis requires degassed solvents and antioxidants (e.g., EDTA) in buffers .

Q. How does the redox microenvironment affect the stability of this compound in biological experiments?

  • Methodological Answer : Disulfide bonds are susceptible to cleavage by reducing agents like glutathione (GSH). Stability assays should mimic physiological conditions (pH 7.4, 37°C) and measure half-life using HPLC or Ellman’s reagent (for free thiol quantification). For intracellular studies, GSH levels (2–10 mM in cancer cells) must be considered. Pre-treatment with GSH inhibitors (e.g., BSO) can prolong stability. Buffered solutions (PBS) with chelating agents (e.g., EDTA) prevent metal-catalyzed oxidation .

Advanced Research Questions

Q. How can computational models and AI-driven tools optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (DFT) predict transition states and reaction pathways for disulfide bond formation. Tools like COMSOL Multiphysics simulate reaction kinetics under varying temperatures and pressures. AI platforms (e.g., ICReDD) integrate experimental data to recommend optimal conditions (e.g., solvent polarity, catalyst loading) via machine learning. Virtual screening identifies compatible thiol precursors, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in experimental data regarding the compound’s bioreductive activation in cancer models?

  • Methodological Answer : Contradictions often arise from heterogeneous GSH levels across cell lines. Use factorial design (2^k experiments) to test variables: cell type (high vs. low GSH), compound concentration, and incubation time. Validate via LC-MS/MS quantification of intracellular thiol release. Orthogonal assays (e.g., fluorescence probes for GSH depletion) confirm mechanism. Meta-analysis of published IC₅₀ values with standardized protocols (e.g., MTT assays) reduces variability .

Q. How can researchers design targeted drug delivery systems leveraging the disulfide’s redox sensitivity?

  • Methodological Answer : Conjugate the compound to nanoparticles (e.g., liposomes, dendrimers) via disulfide linkers. In vitro/in vivo models should compare release kinetics in redox gradients (e.g., tumor vs. plasma). Use confocal microscopy with fluorophore tags (e.g., Cy5) to track cellular uptake and disulfide cleavage. Pharmacokinetic studies in murine models require GSH-modulating agents to establish dose-response relationships. Cross-validate with CRISPR-edited cell lines (e.g., GCLM knockout) to isolate redox-dependent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.